2-(Propan-2-yl)bicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)bicyclo[2.2.1]heptane-2-carboxylic acid typically involves the reduction of norcamphor . One method includes the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, which can be further isomerized into the more stable trans isomer with metallic sodium .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the preparation of related compounds often involves similar catalytic hydrogenation processes under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yl)bicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the carboxylic acid group into other functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce ketones or aldehydes, while reduction can yield alcohols .
Scientific Research Applications
2-(Propan-2-yl)bicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It is used in the preparation of pharmaceutical intermediates.
Industry: The compound is utilized in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Propan-2-yl)bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Norbornane: An organic compound with a similar bicyclic structure but without the carboxylic acid group.
Norbornene: A related compound with a double bond in the bicyclic structure.
Norbornadiene: Another similar compound with two double bonds in the bicyclic structure.
Uniqueness
2-(Propan-2-yl)bicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific functional groups and the resulting chemical properties. The presence of the carboxylic acid group allows for a wide range of chemical reactions and applications, distinguishing it from other similar bicyclic compounds .
Properties
CAS No. |
62280-96-0 |
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Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
2-propan-2-ylbicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C11H18O2/c1-7(2)11(10(12)13)6-8-3-4-9(11)5-8/h7-9H,3-6H2,1-2H3,(H,12,13) |
InChI Key |
AEFHAYVIUOTBKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CC2CCC1C2)C(=O)O |
Origin of Product |
United States |
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